molecular formula C23H17N7O4 B2796961 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1019097-36-9

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Numéro de catalogue B2796961
Numéro CAS: 1019097-36-9
Poids moléculaire: 455.434
Clé InChI: PSWVQSXIUTUXNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound also contains a pyrimidine ring and a benzo[d][1,3]dioxole group .

Applications De Recherche Scientifique

Anticancer Applications

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds similar to the specified chemical, have been a significant area of research due to their potential anticancer activities. For instance, a study by Rahmouni et al. (2016) explored the synthesis of a series of pyrazolopyrimidines for their cytotoxic activities against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines. This research highlights the structure-activity relationship (SAR), suggesting the importance of specific substitutions on the pyrazolopyrimidine core for enhanced anticancer activity (Rahmouni et al., 2016).

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazolopyrimidine derivatives are also noteworthy. The same study by Rahmouni et al. included the assessment of these compounds for their 5-lipoxygenase inhibition activities, which is a critical enzyme involved in the inflammatory process. Such studies underline the dual potential of these compounds in addressing inflammation alongside cancer (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

Research on the chemical synthesis and characterization of these compounds is fundamental to their development as potential therapeutic agents. For example, the work by Miyashita et al. (1990) on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones provides valuable insights into the synthetic routes that can be employed to obtain various derivatives of the parent compound, thus enabling further pharmacological exploration (Miyashita et al., 1990).

Enzymatic Activity

Some derivatives have been investigated for their potential to modulate enzymatic activity, which is crucial for developing drugs targeting specific metabolic pathways or enzymes involved in disease progression. The research on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters provides a basis for exploring the enzymatic activity of these compounds, potentially leading to new therapeutic applications (Abd et al., 2008).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the importance of pyrazoles in medicinal chemistry, this compound could potentially have significant applications in drug discovery .

Propriétés

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O4/c1-13-9-19(25-21(31)14-7-8-17-18(10-14)34-12-33-17)30(28-13)23-26-20-16(22(32)27-23)11-24-29(20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWVQSXIUTUXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.